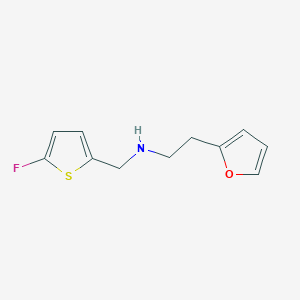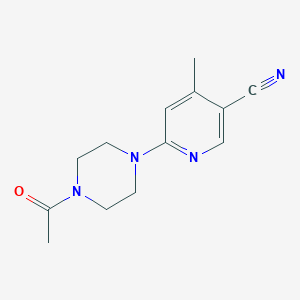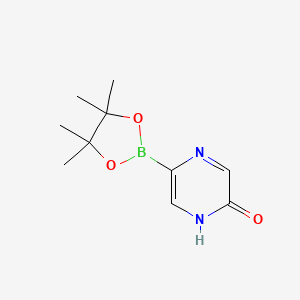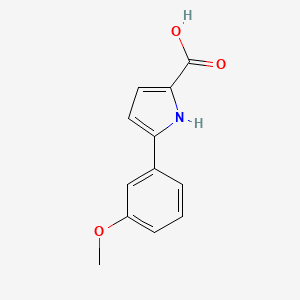
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrrole carboxylic acids This compound features a pyrrole ring substituted with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(3-Methoxyphenyl)-1H-pyrrol-2-carbonsäure umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolrings: Der Pyrrolring kann durch eine Paal-Knorr-Synthese hergestellt werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem primären Amin reagiert.
Einführung der Methoxyphenylgruppe: Die Methoxyphenylgruppe kann durch eine Suzuki-Miyaura-Kupplungsreaktion eingeführt werden, bei der ein Boronsäurederivat von 3-Methoxyphenyl mit einem halogenierten Pyrrolzwischenprodukt gekoppelt wird.
Carboxylierung: Die Carboxylgruppe kann durch eine Carboxylierungsreaktion eingeführt werden, die häufig Kohlendioxid unter hohem Druck und hoher Temperatur in Gegenwart eines geeigneten Katalysators verwendet.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren für die Suzuki-Miyaura-Kupplung und die Carboxylierungsschritte umfassen, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
5-(3-Methoxyphenyl)-1H-pyrrol-2-carbonsäure: unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Carboxylgruppe in einen Alkohol oder einen Aldehyd umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können am Methoxyphenylring auftreten und eine weitere Funktionalisierung ermöglichen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können für die elektrophile aromatische Substitution verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation Ketone oder Aldehyde ergeben, während Reduktion Alkohole oder Aldehyde erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-1H-pyrrol-2-carbonsäure: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien von Enzym-Interaktionen und Stoffwechselwegen verwendet werden.
Industrie: Es kann in der Produktion von Spezialchemikalien und Materialien mit bestimmten Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(3-Methoxyphenyl)-1H-pyrrol-2-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Methoxyphenylgruppe kann die Bindungsaffinität zu bestimmten Proteinen erhöhen, während die Carboxylgruppe an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zu verschiedenen biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
5-(3-Methoxyphenyl)-1H-pyrrol-2-carbonsäure: kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
5-Phenyl-1H-pyrrol-2-carbonsäure: Es fehlt die Methoxygruppe, was ihre Bindungsaffinität und Reaktivität beeinflussen kann.
5-(4-Methoxyphenyl)-1H-pyrrol-2-carbonsäure: Die Position der Methoxygruppe kann die Eigenschaften und Wechselwirkungen der Verbindung beeinflussen.
5-(3-Hydroxyphenyl)-1H-pyrrol-2-carbonsäure: Die Hydroxylgruppe kann im Vergleich zur Methoxygruppe unterschiedliche Wasserstoffbrückenbindungsmöglichkeiten einbringen.
Die Einzigartigkeit von 5-(3-Methoxyphenyl)-1H-pyrrol-2-carbonsäure liegt in ihrem spezifischen Substitutionsschema, das ihr besondere chemische und biologische Eigenschaften verleihen kann.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-16-9-4-2-3-8(7-9)10-5-6-11(13-10)12(14)15/h2-7,13H,1H3,(H,14,15) |
InChI-Schlüssel |
URBIPDRCIKSANY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CC=C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




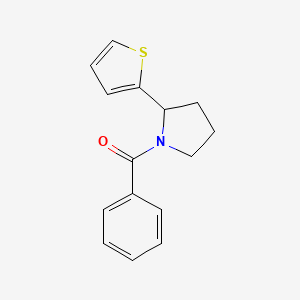
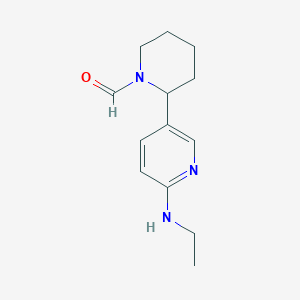
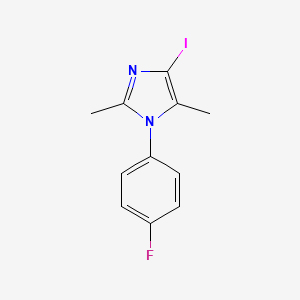


![6-Chloro-2-(2,3-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807991.png)
